5-bromo-1,3-dioxaindane-4-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-1,3-benzodioxole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKNJFOAMNTIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1,3-dioxaindane-4-sulfonamide typically involves the bromination of 1,3-benzodioxole followed by sulfonamide formation. One common method includes:
Bromination: 1,3-benzodioxole is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Sulfonamide Formation: The brominated intermediate is then reacted with a sulfonamide reagent, such as chlorosulfonic acid, under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-1,3-dioxaindane-4-sulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or sulfonamide groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products:
Substitution Products: Various substituted benzodioxoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the sulfonamide or bromine groups.
Scientific Research Applications
Chemistry: 5-bromo-1,3-dioxaindane-4-sulfonamide is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 5-bromo-1,3-dioxaindane-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The bromine atom may also participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Heterocycles
5-Bromo-1,4-dihydropyridine derivatives (e.g., 7a–d) :
- Structure : Feature a dihydropyridine ring with a bromine at position 5.
- Activity : Demonstrated cytotoxic activity against cancer cell lines (e.g., IC50 values of 32–43 nM for compound 7c against DLDI and MCF cells) .
- Key Difference : Unlike 5-bromo-1,3-dioxaindane-4-sulfonamide, these compounds lack the sulfonamide group and fused dioxane ring, which may reduce their metabolic stability.
5-Bromo-1,3-dimethylbarbituric acid :
Brominated Sulfonamide Derivatives
- N-(4,5-Dibromo-2-methoxyphenyl)benzenesulfonamide (6): Structure: A disubstituted brominated aromatic sulfonamide with a methoxy group . Activity: Structural modifications in such compounds are known to alter bioactivity qualitatively and quantitatively. For example, the addition of a second bromine (as in 6) may enhance lipophilicity compared to the mono-brominated this compound.
Nitration/Bromination Reactivity
- 5-Bromo-1,3-dinitrobenzene :
- Synthesis : Produced via simultaneous nitration and bromination in concentrated H2SO4, highlighting the reactivity of bromine in strongly deactivated aromatic systems .
- Comparison : The bromine in this compound is likely introduced under milder conditions due to the electron-withdrawing sulfonamide group, which deactivates the ring.
Comparative Data Table
Key Research Findings
Sulfonamide Role: The sulfonamide group enhances hydrogen-bonding capacity and solubility, which may improve pharmacokinetics compared to non-sulfonamide brominated analogs .
Synthetic Challenges : Bromination of deactivated aromatic systems (e.g., nitro- or sulfonamide-substituted rings) requires aggressive conditions, as seen in , but tandem cyclization () offers a streamlined alternative for complex heterocycles.
Biological Activity
5-Bromo-1,3-dioxaindane-4-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHBrNOS
- Molecular Weight : 165.12 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
- Antifungal Activity : The compound has demonstrated effectiveness against various fungal pathogens, suggesting its potential as an antifungal agent.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, highlighting its potential in cancer therapy.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
- Cell Signaling Modulation : The compound may alter signaling pathways involved in cell proliferation and apoptosis.
Antibacterial Activity
A study assessed the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
Antifungal Activity
In another study, the antifungal activity was evaluated against Candida albicans. The results are presented in Table 2.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Candida albicans | 16 µg/mL | 20 |
Anticancer Properties
A preliminary investigation into the anticancer effects of the compound on human breast cancer cell lines showed promising results. The findings are detailed in Table 3.
| Cell Line | IC (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 10 | 30 |
| MDA-MB-231 | 15 | 25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
